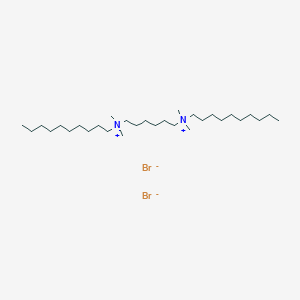
Bddhd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bddhd is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, we will explore possible future directions for research involving Bddhd.
Wirkmechanismus
The mechanism of action of Bddhd involves the modulation of various enzymes and proteins involved in cellular signaling and gene expression. Bddhd has been found to interact with specific binding sites on these enzymes and proteins, altering their activity and function. By modulating the activity of these enzymes and proteins, Bddhd can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Bddhd has been found to have various biochemical and physiological effects, including the modulation of cellular signaling pathways and gene expression. Additionally, Bddhd has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bddhd in lab experiments is its ability to modulate specific enzymes and proteins involved in cellular signaling and gene expression. This specificity allows researchers to study the effects of Bddhd on specific cellular processes, providing valuable insights into the mechanisms that regulate these processes.
However, there are also limitations to using Bddhd in lab experiments. One limitation is the potential for off-target effects, where Bddhd may interact with other enzymes and proteins in addition to its intended targets. Additionally, the synthesis of Bddhd can be challenging and time-consuming, making it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several possible future directions for research involving Bddhd. One direction is the development of new synthetic methods for the production of Bddhd, which could make the compound more readily available for use in experiments. Another direction is the exploration of new scientific research applications for Bddhd, such as in the study of epigenetic regulation.
Conclusion:
In conclusion, Bddhd is a valuable tool for studying various biological processes due to its unique biochemical and physiological effects. Its specificity in modulating specific enzymes and proteins involved in cellular signaling and gene expression makes it a valuable tool for studying these processes. While there are limitations to using Bddhd in lab experiments, its potential for use in various scientific research applications makes it an exciting area of study for future research.
Synthesemethoden
The synthesis of Bddhd involves the reaction of two chemicals, A and B, in the presence of a catalyst. Chemical A is a precursor molecule that contains a functional group that is capable of reacting with chemical B. Chemical B is a reagent that contains a reactive group that is capable of reacting with the functional group on chemical A. The reaction between A and B is catalyzed by a catalyst, which facilitates the formation of Bddhd.
Wissenschaftliche Forschungsanwendungen
Bddhd has a wide range of scientific research applications due to its unique biochemical and physiological effects. One of the most significant applications of Bddhd is in the study of cellular signaling pathways. Bddhd has been found to modulate the activity of various enzymes and proteins involved in cellular signaling, making it a valuable tool for studying these pathways.
Another important application of Bddhd is in the study of gene expression. Bddhd has been found to modulate the activity of transcription factors, which are proteins that regulate the expression of genes. By studying the effects of Bddhd on gene expression, researchers can gain insights into the mechanisms that regulate gene expression.
Eigenschaften
CAS-Nummer |
18699-36-0 |
|---|---|
Produktname |
Bddhd |
Molekularformel |
C30H66Br2N2 |
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
decyl-[6-[decyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-23-27-31(3,4)29-25-21-22-26-30-32(5,6)28-24-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OFVAMZZCDNKNCO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Verwandte CAS-Nummern |
21949-05-3 (chloride) 30100-43-7 (iodide) |
Synonyme |
BDDHD N,N'-bis(decyldimethyl)-1,6-hexanediammonium N,N'-bis(decyldimethyl)-1,6-hexanediammonium chloride N,N'-bis(decyldimethyl)-1,6-hexanediammonium dibromide N,N'-bis(decyldimethyl)-1,6-hexanediammonium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)




![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
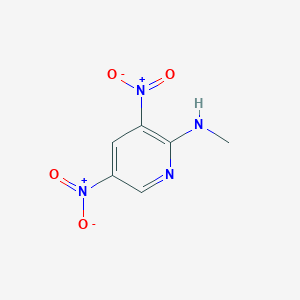
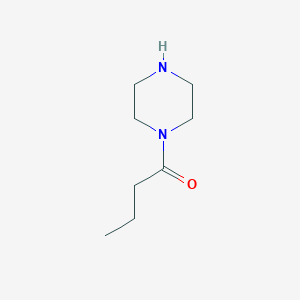
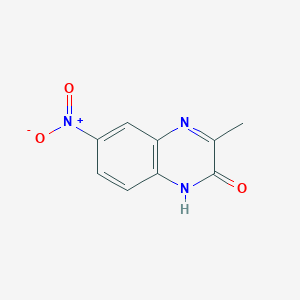

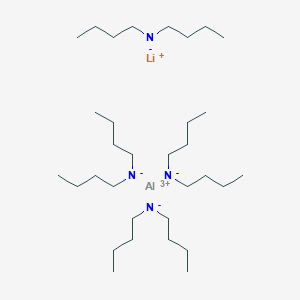
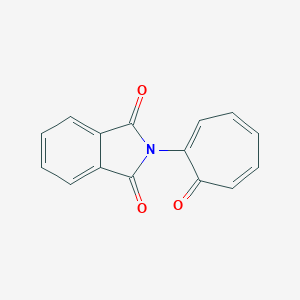

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)